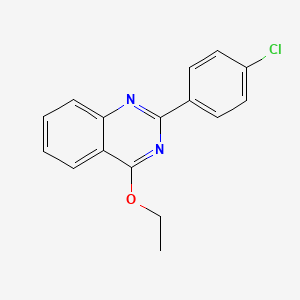

![molecular formula C19H14O3 B5549676 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one and related compounds often involves multi-component reactions, including Michael addition, nucleophilic addition, and subsequent intramolecular cyclization. For instance, a novel synthesis pathway via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions has been developed, demonstrating an efficient method to obtain biologically intriguing structures (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using a combination of experimental and theoretical methodologies. X-ray diffraction methods have confirmed the solid-state molecular structure, showing a coplanar arrangement of the fused phenyl and hetero-cycle rings. Ab initio(MP2) and DFT methods align well with experimental data, indicating a significant intra-molecular charge transfer capability within the molecule (Turbay et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical behaviors, including the ability to undergo photooxygenation, where synthesized furocoumarins in the presence of a singlet oxygen sensitizer lead to photo-cleaved products through cycloaddition of singlet oxygen with the furan moiety (El-Gogary et al., 2015). This reactivity is pivotal in exploring the chemical properties of these compounds.

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characteristics, have been thoroughly investigated. The crystallization in specific space groups and the determination of molecules per unit cell provide detailed insights into the compound's arrangement and physical state. Spectroscopic studies, such as infrared absorption and Raman dispersion spectra, complemented by theoretical calculations, have facilitated a deep understanding of the vibrational modes of the molecule (Turbay et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, outline the versatile nature of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one derivatives. For example, the novel synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid via multicomponent condensation highlights the compound's ability to form complex structures under specific conditions (Lichitsky et al., 2021).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one, as part of angular furocoumarin derivatives, was achieved through Williamson reaction and cyclization in polyphosphoric acid. These compounds underwent photooxygenation in the presence of tetraphenylporphine, yielding photo-cleaved o-benzoylhydroxy derivatives through [2+2] cycloaddition of singlet oxygen with the furan moiety (El-Gogary, Hashem, & Khodeir, 2015).

Structural and Theoretical Analysis

- A novel psolaren derivative, closely related to the structure of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one, was characterized using experimental and theoretical methods, including X-ray diffraction and ab initio and DFT methods. This study highlighted the potential for intra-molecular charge transfer related to the bioactivity of the compound (Turbay et al., 2014).

Biological and Medicinal Applications

- Related compounds to 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one have been synthesized and tested for antimycobacterial activity. For example, 4-(7,7-dimethyl-7H-furo[3,2-f]chromen-2-yl)pyridine and its analogues showed promising results against Mycobacterium bovis and Mycobacterium tuberculosis, with some compounds exhibiting enhanced antimycobacterial properties (Alvey et al., 2009).

Photophysical Properties

- The synthesis of compounds containing 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one moiety under microwave irradiation was reported. These reactions offered better yields than conventional methods, indicating the efficiency of microwave-assisted synthesis for such compounds (Kumar & Rajitha, 2006).

Antioxidant Activity

- Two isobenzofuranone derivatives structurally related to 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one were isolated from Phyllanthus emblica. These compounds demonstrated significant antioxidant activity, suggesting potential applications in areas requiring antioxidant properties (Gao et al., 2019).

Orientations Futures

The future directions for research on 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one could include further exploration of its synthesis, characterization, and potential biological activities. Given the reported activities of related compounds , it may be of interest to investigate whether 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one possesses similar properties.

Propriétés

IUPAC Name |

3,4-dimethyl-9-phenylfuro[2,3-f]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-8-15-18(19-17(11)12(2)10-21-19)14(9-16(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTZJFBZXCJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)